molecular formula C24H23ClN2O5 B14094852 1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094852
M. Wt: 454.9 g/mol
InChI Key: XIPBNKVFKATEPM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3-chlorophenyl group: This can be achieved through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the morpholin-4-yl ethyl group: This step often involves a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

    2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share the morpholin-4-yl and chlorophenyl groups but differ in their core structure.

    4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]: This compound has a similar morpholin-4-yl group but a different heterocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H23ClN2O5/c1-30-17-5-6-18-19(14-17)32-23-20(22(18)28)21(15-3-2-4-16(25)13-15)27(24(23)29)8-7-26-9-11-31-12-10-26/h2-6,13-14,21H,7-12H2,1H3

InChI Key

XIPBNKVFKATEPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)CCN5CCOCC5

Origin of Product

United States

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